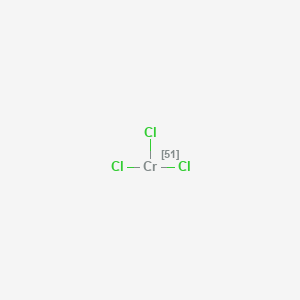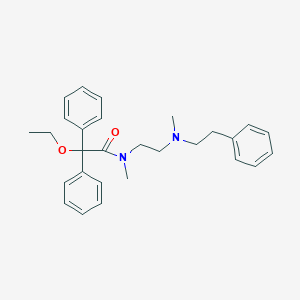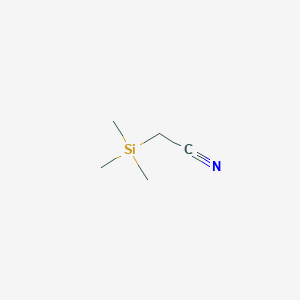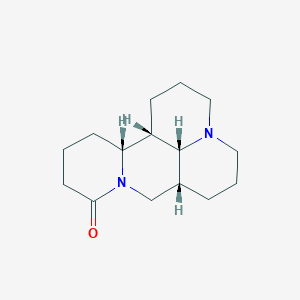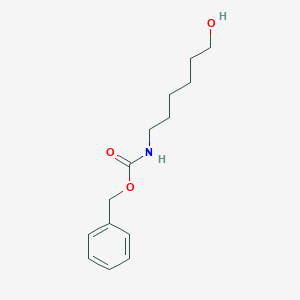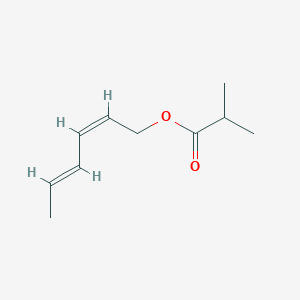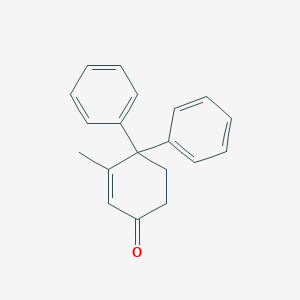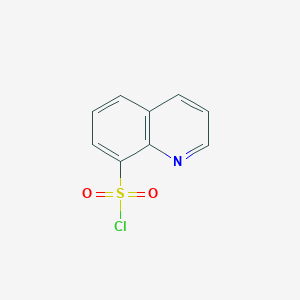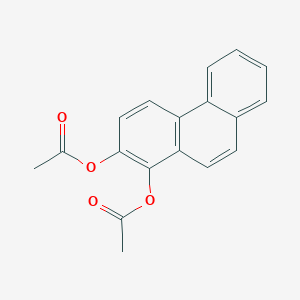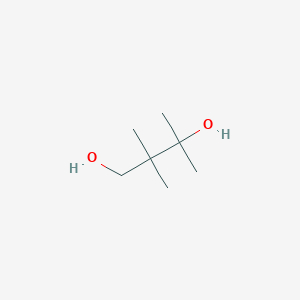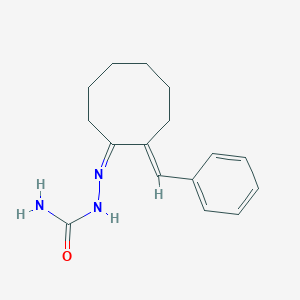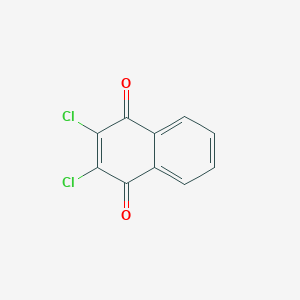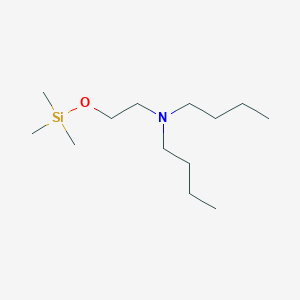
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-, also known as dipotassium hexachloroosmate, is a chemical compound with the molecular formula K2OsCl6. It is a coordination complex of osmium in the +4 oxidation state, with six chloride ions acting as ligands. This compound is known for its distinctive properties and applications in various fields of scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- can be synthesized through the reaction of osmium tetroxide (OsO4) with potassium chloride (KCl) in the presence of hydrochloric acid (HCl). The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
OsO4+6KCl+4HCl→K2[OsCl6]+2H2O
Industrial Production Methods
In industrial settings, the production of osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- involves the reduction of osmium tetroxide with ethanol in the presence of potassium hydroxide (KOH). This method is efficient and yields a high-purity product. The reaction can be represented as:
2OsO4+C2H5OH+5KOH→CH3CO2K+2K2[OsO2(OH)4]
化学反応の分析
Types of Reactions
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states, such as osmium(III) or osmium(II).
Substitution: Ligands in the coordination complex can be substituted with other ligands, such as water or ammonia.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand substitution reactions often occur in aqueous solutions with the addition of the desired ligand.
Major Products Formed
Oxidation: Higher oxidation state complexes of osmium.
Reduction: Lower oxidation state complexes of osmium.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- has several applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, particularly in oxidation reactions.
Biology: Employed in the study of osmium’s biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the production of fine chemicals and as a precursor for other osmium compounds.
作用機序
The mechanism of action of osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, disrupting their normal function. The compound’s cytotoxic effects are attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress and cell death. In catalytic applications, the compound facilitates the transfer of oxygen atoms to substrates, promoting oxidation reactions.
類似化合物との比較
Similar Compounds
Potassium tetrachloroosmate(II): (K2OsCl4)
Potassium hexabromoosmate(IV): (K2OsBr6)
Potassium hexacyanoosmate(IV): (K2Os(CN)6)
Uniqueness
Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)- is unique due to its specific coordination environment and oxidation state. Compared to other osmium complexes, it exhibits distinct reactivity and stability, making it valuable in specific catalytic and research applications. Its ability to undergo various chemical transformations and its potential biological activity further highlight its uniqueness among similar compounds.
特性
CAS番号 |
16871-60-6 |
|---|---|
分子式 |
C12H6Cl2O5 |
分子量 |
301.08 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-4-hydroxy-6-oxopyran-3-carboxylic acid |
InChI |
InChI=1S/C12H6Cl2O5/c13-5-1-2-6(7(14)3-5)11-10(12(17)18)8(15)4-9(16)19-11/h1-4,15H,(H,17,18) |
InChIキー |
WQCPXZBCEZGHGH-UHFFFAOYSA-N |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Os+4] |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=CC(=O)O2)O)C(=O)O |
Key on ui other cas no. |
16871-60-6 1307-78-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


